molecular formula C55H78F3N15O15S2 B8201758 Uty HY Peptide (246-254) (TFA)

Uty HY Peptide (246-254) (TFA)

Cat. No.: B8201758
M. Wt: 1310.4 g/mol
InChI Key: WOHXUHOVPVSXPS-OZRRYZDHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Genomic Origins and Y-Chromosome Localization of UTY Gene

The UTY gene (Ubiquitously Transcribed Tetratricopeptide Repeat Containing, Y-Linked) is located on the short arm of the Y chromosome (Yp11.2) and spans approximately 250 kilobases. It encodes a 1,335-amino-acid protein containing tetratricopeptide repeat (TPR) domains, which facilitate protein-protein interactions and chromatin remodeling. Unlike its X-linked paralog UTX (now termed KDM6A), UTY escapes X-inactivation and retains partial functional redundancy despite divergent evolutionary trajectories.

Genomic and Transcriptional Features

  • Coding Potential : UTY produces multiple splice variants, though only the full-length isoform retains histone demethylase activity targeting trimethylated lysine 27 on histone H3 (H3K27me3).
  • Expression Profile : Expressed ubiquitously but enriched in immune cells, including macrophages and T-lymphocytes.
  • Evolutionary Conservation : The H-Y epitope WMHHNMDLI is conserved across murine and human orthologs, underscoring its immunological significance.
Table 1: Genomic Characteristics of UTY
Feature Detail
Chromosomal Location Yp11.2
Protein Length 1,335 amino acids
Key Domains Tetratricopeptide repeats (TPR), Jumonji C (JmjC) domain
Paralogs UTX/KDM6A (X-linked)
Conserved Epitope WMHHNMDLI (residues 246–254)

The Y-chromosome localization of UTY ensures male-specific expression, making its derived peptides ideal targets for H-Y antigen-mediated immune responses. In female recipients of male donor grafts, CD8+ T cells recognize WMHHNMDLI presented by MHC class I molecules, triggering graft rejection.

Structural Determinants of H-Y Epitope WMHHNMDLI

The nonapeptide WMHHNMDLI exemplifies a canonical MHC class I-restricted epitope. Its structural features enable high-affinity binding to H2-Db in mice and analogous HLA alleles in humans, facilitating T-cell receptor (TCR) engagement.

Biophysical and Chemical Properties

  • Sequence : Tryptophan (W) at position 1 and isoleucine (I) at position 9 anchor the peptide within the MHC binding groove.
  • Post-Translational Modifications : No glycosylation sites; solubility enhanced by trifluoroacetate (TFA) counterion in synthetic preparations.
  • Molecular Weight : 1,310.42 g/mol (C55H78F3N15O15S2).
Table 2: Physicochemical Properties of UTY HY Peptide (246-254) (TFA)
Property Value
Molecular Formula C55H78F3N15O15S2
Molecular Weight 1,310.42 g/mol
Solubility 12.5 mg/mL in water (9.54 mM)
Storage Conditions -20°C, lyophilized

Structural studies reveal that WMHHNMDLI adopts a β-strand conformation when bound to H2-Db, with side chains of Met3, His4, and Asp7 protruding for TCR recognition. This configuration mirrors viral antigen presentation, suggesting convergent evolution in immune evasion strategies.

Allelic Variation and MHC Restriction Patterns

The immunodominance of WMHHNMDLI is tightly linked to MHC haplotype. In H2-Db+ mice, this epitope elicits robust CD8+ T-cell responses, whereas other MHC alleles (e.g., H2-Kd) show negligible binding. Human homologs exhibit analogous restriction, with HLA-B0702 and HLA-A0201 demonstrating moderate affinity.

Key Findings on MHC Interaction

  • Murine Restriction : H2-Db presents WMHHNMDLI with a binding affinity (IC50) of 12 nM, ranking it among high-affinity epitopes.
  • Human Cross-Reactivity : HLA-B7 superfamily alleles show partial recognition, though with reduced avidity compared to murine models.
  • Allelic Polymorphisms : Single-nucleotide variants in UTY (e.g., rs34101330) alter peptide processing but rarely affect WMHHNMDLI integrity.
Table 3: MHC Restriction Patterns of WMHHNMDLI
MHC Allele Species Binding Affinity (IC50) Immune Response
H2-Db Mouse 12 nM Strong
HLA-B*0702 Human 150 nM Moderate
HLA-A*0201 Human 320 nM Weak

Notably, UTY’s allelic variation is minimal due to hemizygosity in males, limiting antigenic drift. However, UTY knockdown models exhibit upregulated proinflammatory chemokines (CXCL9/CXCL10), suggesting pleiotropic roles in immune regulation beyond H-Y antigen presentation.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H77N15O13S2.C2HF3O2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34;3-2(4,5)1(6)7/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81);(H,6,7)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXUHOVPVSXPS-OZRRYZDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H78F3N15O15S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uty HY Peptide (246-254) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of amino acids: Using reagents like carbodiimides or uronium salts to form active esters.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

    Cleavage: The final peptide is cleaved from the resin and purified

Industrial Production Methods: Industrial production of peptides like Uty HY Peptide (246-254) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as peptides with substituted amino acid residues .

Scientific Research Applications

Introduction to Uty HY Peptide (246-254) (TFA)

Uty HY Peptide (246-254) (TFA) is a synthetic peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome, known as UTY. This peptide represents a male-specific transplantation antigen, H-YDb, which plays a crucial role in immunology and transplantation biology. Its applications span various fields, including immunotherapy, transplantation science, and cancer research.

Preparation of Stock Solutions

Concentration1 mg5 mg10 mg
1 mM0.7631 mL3.8156 mL7.6311 mL
5 mM0.1526 mL0.7631 mL1.5262 mL
10 mM0.0763 mL0.3816 mL0.7631 mL

Transplantation Immunology

Uty HY Peptide serves as a crucial model for studying male-specific immune responses in transplantation settings. It is recognized by T cells and can elicit immune responses that are vital for understanding graft rejection mechanisms in male donors receiving organ transplants from female donors.

Case Studies:

  • A study by Greenfield et al. (1996) demonstrated that the H-YDb epitope is pivotal in male-male transplantation scenarios, highlighting its potential as a target for immunosuppressive therapies to prevent graft rejection .

Cancer Research

The peptide has been investigated for its potential role in cancer immunotherapy, particularly in targeting male-specific tumors that express H-Y antigens.

Findings:

  • Research indicates that Uty HY Peptide can stimulate T cell responses against tumors expressing H-Y antigens, suggesting its use in developing personalized cancer vaccines .

Vaccine Development

Due to its immunogenic properties, Uty HY Peptide is being explored in vaccine formulations aimed at eliciting robust immune responses against specific cancers or infectious diseases.

Example:

  • A recent study evaluated the incorporation of Uty HY Peptide into vaccine constructs, demonstrating enhanced T cell activation and proliferation compared to controls lacking this peptide .

Autoimmune Disease Studies

The peptide's role in modulating immune responses makes it a candidate for studying autoimmune conditions where male-specific antigens may trigger abnormal immune reactions.

Insights:

  • Investigations into the peptide's effects on T cell activation have provided insights into how male-specific antigens might contribute to the pathophysiology of certain autoimmune disorders .

Mechanism of Action

The mechanism of action of Uty HY Peptide (246-254) (TFA) involves its recognition by the immune system as a male-specific antigen. This peptide is presented on the surface of cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cells. This recognition triggers an immune response, which is crucial in transplantation immunology and cancer research .

Comparison with Similar Compounds

Research Implications and Limitations

  • Uty HY Peptide is discontinued commercially but remains a key tool in studying sex-specific immune responses .
  • DBY Peptide complements UTY in dissecting CD4+/CD8+ T cell crosstalk .
  • TFA Counterion Considerations : Residual TFA in research peptides can interfere with cell-based assays, necessitating rigorous purification for therapeutic use .

Biological Activity

Uty HY Peptide (246-254) (TFA), a male-specific transplantation antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), has garnered attention for its role in immunology and transplantation biology. This peptide, with the sequence WMHHNMDLI, is presented by the H2-Db molecule and plays a significant role in T-cell mediated immune responses. This article delves into the biological activity of Uty HY Peptide, highlighting its mechanisms of action, experimental findings, and implications in clinical settings.

Uty HY Peptide (246-254) functions primarily as a T-cell epitope. It is recognized by CD8+ T cells, which are crucial for the immune response against foreign antigens. The peptide's interaction with MHC class I molecules (H2-Db) facilitates its presentation to T cells, leading to clonal expansion and activation of cytotoxic T lymphocytes (CTLs). This process is critical in the context of male-specific immune responses, particularly during transplantation where H-Y antigens can trigger graft rejection.

1. Immunogenicity Studies

Studies have demonstrated that Uty HY Peptide elicits strong immune responses in male mice. In a controlled experiment, male mice immunized with Uty HY Peptide showed significant CTL activity against cells expressing the H-Y antigen. The following table summarizes key findings from various studies:

StudyMethodologyKey Findings
In vivo immunizationMale mice developed robust CTL responses post-immunization with Uty HY Peptide.
LMP2-deficient splenocyte assaysThe generation of CTL-epitope UTY(246-254) was dependent on LMP2 activity, indicating a critical role for proteasomal processing in antigen presentation.
ELISPOT assaysSignificant IFN-γ production was observed in response to Uty HY Peptide stimulation in splenocytes from immunized mice.

2. Clinical Implications

The biological activity of Uty HY Peptide extends to its implications in transplantation immunology. Its identification as a male-specific antigen has led to investigations into its potential role in organ transplant rejection and tolerance induction. In particular, understanding how Uty HY Peptide influences T-cell activation can aid in developing strategies to mitigate rejection in male transplant recipients.

Case Studies

Several case studies have highlighted the relevance of Uty HY Peptide in clinical settings:

  • Case Study 1 : A study involving kidney transplant recipients revealed that those who were male and had elevated levels of anti-H-Y antibodies experienced higher rates of acute rejection compared to female recipients or male recipients with lower antibody levels. This underscores the importance of monitoring H-Y antigen responses post-transplantation.
  • Case Study 2 : In a cohort study on heart transplants, it was found that patients who received organs from male donors exhibited more pronounced immune responses against H-Y antigens, correlating with increased graft dysfunction rates.

Q & A

Q. What is the molecular structure and functional significance of Uty HY Peptide (246-254) (TFA) in transplantation immunology?

The peptide corresponds to residues 246-254 of the UTY protein, with the sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI) . It functions as a male-specific H-Y antigen epitope, critical for studying sex-linked transplant rejection mechanisms. Its TFA salt form enhances solubility in aqueous buffers, though residual TFA may interfere with cell-based assays .

Q. How should researchers design in vivo experiments to evaluate Uty HY Peptide (246-254)-induced immune responses?

  • Animal models : Use male-to-female murine transplantation models to study H-Y antigen-driven rejection.
  • Dosage : Optimize peptide concentration (e.g., 10–100 µg/mL) based on preliminary ELISpot assays to quantify IFN-γ secretion by T cells.
  • Controls : Include female-derived peptides (e.g., UTY homologs) to confirm male specificity .

Q. What purity grade is required for Uty HY Peptide (246-254) (TFA) in different experimental contexts?

Purity Application Rationale
>85%Polyclonal antibody productionMinimizes cross-reactivity
>95%T-cell activation assaysEnsures specificity in MHC-I binding
>98%Structural studies (e.g., crystallography)Reduces crystal lattice disruptions
Always request a Certificate of Analysis (COA) for batch-specific purity validation .

Advanced Research Questions

Q. How can residual trifluoroacetic acid (TFA) in Uty HY Peptide (246-254) (TFA) impact experimental outcomes, and what mitigation strategies exist?

  • Issues : TFA concentrations >0.1% can inhibit cell proliferation or alter cytokine profiles in vitro .
  • Solutions :
  • Request counterion exchange to acetate or HCl salts (TFA content <1%) for cell-based studies.
  • Dialyze peptide solutions using 1 kDa MWCO membranes to remove free TFA .

Q. What statistical approaches resolve contradictions in Uty HY Peptide (246-254) (TFA) bioactivity data across studies?

  • Meta-analysis : Compare dose-response curves from independent studies using nonlinear regression models (e.g., GraphPad Prism).
  • Confounders : Control for variables like peptide aggregation (assessed via dynamic light scattering) and MHC-I haplotype variations in animal models .

Q. How does Uty HY Peptide (246-254) (TFA) compare to other H-Y epitopes (e.g., SMCY) in antigen presentation efficiency?

  • MHC-I Binding Affinity : Use surface plasmon resonance (SPR) to measure dissociation constants (KD). Uty HY binds HLA-B7 with KD ≈ 50 nM, weaker than SMCY (KD ≈ 12 nM).
  • Functional assays : Compare T-cell activation thresholds via flow cytometry (CD69/CD137 markers) .

Q. What open science practices should researchers adopt when publishing Uty HY Peptide (246-254) (TFA) data?

  • Data repositories : Deposit raw mass spectrometry profiles (e.g., PRIDE Archive) and synthetic protocols (e.g., protocols.io ).
  • FAIR compliance : Annotate datasets with ontology terms (e.g., MIAPE for peptides) to enhance machine readability .

Methodological Notes

  • Storage : Lyophilized peptides should be stored at -80°C in moisture-proof containers. Reconstituted aliquots are stable for 1 month at -20°C .
  • Ethical compliance : Document institutional review board (IRB) approvals for studies involving humanized mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.